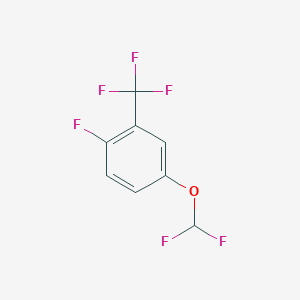

4-(Difluoromethoxy)-1-fluoro-2-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

4-(difluoromethoxy)-1-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O/c9-6-2-1-4(15-7(10)11)3-5(6)8(12,13)14/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWSNZXDZBVNKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthesis Strategies for Fluorinated Compounds

Fluorinated compounds, such as 4-(Difluoromethoxy)-1-fluoro-2-(trifluoromethyl)benzene , often require specialized synthesis techniques due to the reactivity and stability of fluorine-containing groups. Common strategies include:

- Fluorination Reactions : These involve replacing existing functional groups with fluorine using reagents like hydrogen fluoride (HF) or fluorinating agents such as Selectfluor.

- Nucleophilic Substitution : This method involves replacing a leaving group with a fluorinated nucleophile.

- Electrophilic Fluorination : This process involves adding a fluorine-containing electrophile to an aromatic ring.

Challenges and Considerations

- Reagent Availability : Access to specific fluorinating agents and difluoromethoxy precursors.

- Reaction Conditions : Control of temperature, pressure, and solvent to optimize yield and minimize by-products.

- Safety Concerns : Handling of hazardous reagents like HF requires specialized equipment and safety protocols.

Data Tables

Due to the lack of specific data on This compound , the following table summarizes general conditions for related reactions:

| Compound | Starting Material | Reaction Conditions | Product Yield |

|---|---|---|---|

| Trifluoromethoxybenzene | Trichloromethoxybenzene | Anhydrous HF, 80°C, 4-6 hours | High purity |

| Chlorodifluoromethoxyaniline | Trichloromethoxybenzene | HF for fluorination, mixed acid for nitration, hydrogenation | 72.6% - 74.9% |

These data illustrate the complexity and variability in fluorinated compound synthesis.

Chemical Reactions Analysis

4-(Difluoromethoxy)-1-fluoro-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine or trifluoromethyl groups.

Oxidation and Reduction: The presence of fluorine atoms can influence the oxidation and reduction behavior of the compound, potentially leading to the formation of different oxidation states.

Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents : Fluorinated compounds are known for their biological activity. Research indicates that derivatives of fluorinated benzene compounds can act as potent inhibitors of tubulin polymerization, which is crucial in cancer treatment. For example, similar compounds have shown effectiveness in preclinical studies targeting various cancer types by disrupting microtubule dynamics .

Case Study : A study demonstrated that fluorinated analogs of known anticancer agents exhibited improved bioavailability and reduced toxicity. The incorporation of difluoromethoxy and trifluoromethyl groups enhances lipophilicity, allowing better cell membrane penetration and efficacy against tumor cells .

Agrochemicals

Pesticide Development : The unique electronic properties imparted by fluorine atoms make these compounds valuable in designing new agrochemicals. Fluorinated aromatic compounds have been utilized to develop herbicides and fungicides with enhanced potency and selectivity.

Case Study : Research on the synthesis of fluorinated benzene derivatives has led to the development of novel herbicides that exhibit increased efficacy against resistant weed species. The incorporation of difluoromethoxy groups has been shown to improve the compound's binding affinity to target enzymes in plants, leading to higher herbicidal activity .

Materials Science

Fluorinated Polymers : The compound can serve as a precursor for synthesizing fluorinated polymers, which possess unique properties such as high thermal stability and chemical resistance. These polymers are critical in various applications, including coatings, electronics, and membranes.

Data Table: Properties of Fluorinated Polymers Derived from 4-(Difluoromethoxy)-1-fluoro-2-(trifluoromethyl)benzene

| Property | Value |

|---|---|

| Thermal Stability | >300°C |

| Chemical Resistance | Excellent |

| Electrical Insulation | High |

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that incorporate difluoromethoxy and trifluoromethyl functionalities into the benzene ring. Methods often include:

- Reactions with Fluorinating Agents : Utilizing reagents like cesium carbonate in dimethylformamide at elevated temperatures to introduce fluorine atoms.

- Electrophilic Aromatic Substitution : Employing electrophiles that contain difluoromethoxy groups to achieve selective substitution on the aromatic ring.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-1-fluoro-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. This interaction can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Substitution at Position 4: Difluoromethoxy vs. Methoxy

Compound : 4-Fluoro-2-methoxy-1-(trifluoromethyl)benzene (CAS: 1114809-20-9)

- Molecular Formula : C₈H₆F₄O

- Molecular Weight : 194.13 g/mol

- Key Differences: Replaces the difluoromethoxy group (-OCF₂H) with a methoxy group (-OCH₃). Reduced fluorine content lowers molecular weight by ~50 g/mol.

Halogen Substitution at Position 1: Bromine vs. Fluorine

Compound : 4-Bromo-1-(difluoromethoxy)-2-(trifluoromethyl)benzene (CAS: 954236-13-6)

- Molecular Formula : C₈H₄BrF₅O

- Molecular Weight : 291.01 g/mol

- Key Differences :

Functional Group Variation: Propargyl vs. Difluoromethoxy

Compound : 1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene (CAS: 2229492-89-9)

- Molecular Formula : C₁₀H₆F₄

- Molecular Weight : 202.15 g/mol

- Key Differences :

Chlorine and Methoxy Substitution

Compound : 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene (CAS: 1402004-78-7)

- Molecular Formula : C₈H₅ClF₄O

- Molecular Weight : 228.57 g/mol

- Key Differences: Chlorine at position 1 and methoxy at position 4. Applications: Likely used in agrochemicals (e.g., herbicides) .

Pesticide Derivatives: Nitro and Ethoxy Groups

Compound: 2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene (Oxyfluorfen, CAS: 42874-03-3)

- Molecular Formula: C₁₅H₁₁ClF₃NO₄

- Molecular Weight : 361.70 g/mol

- Key Differences: Nitro (-NO₂) and ethoxy (-OCH₂CH₃) groups enhance herbicidal activity. Higher molecular weight and complex substitution pattern increase photostability and soil persistence. Applications: Commercial herbicide targeting broadleaf weeds .

Biological Activity

4-(Difluoromethoxy)-1-fluoro-2-(trifluoromethyl)benzene is a fluorinated aromatic compound that exhibits unique chemical properties due to the presence of multiple fluorine atoms and a difluoromethoxy group. This structure is significant in various biological and chemical applications, particularly in medicinal chemistry and agrochemical development. The compound's biological activity is primarily attributed to its interactions with molecular targets, which can modulate enzymatic and receptor functions.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C8H4F6O

- Molecular Weight : 230.11 g/mol

- CAS Number : 1417566-45-0

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Solubility | Varies by solvent |

| Appearance | Colorless liquid |

The mechanism of action for this compound involves its binding affinity to various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which can lead to increased membrane permeability and bioavailability. This compound has shown potential in modulating enzyme activities, particularly in pathways related to inflammation and cancer.

Interaction with Enzymes

The compound has been evaluated for its inhibitory effects on several enzymes:

- Cholinesterases (AChE and BChE) : Studies indicate that fluorinated compounds can exhibit dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission regulation. For instance, certain derivatives have shown IC50 values ranging from 5.4 μM to 30.1 μM against these enzymes .

- Cyclooxygenase-2 (COX-2) : Inhibitors of COX-2 are valuable for their anti-inflammatory properties. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to inhibit COX-2 activity .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity : The compound has been tested against various cancer cell lines, such as MCF-7 (breast cancer) and Hek293-T cells, showing moderate cytotoxic effects .

- Antioxidant Activity : The compound's ability to scavenge free radicals has been assessed, indicating potential protective effects against oxidative stress .

Case Studies

- Inhibition of Enzyme Activity : A study demonstrated that derivatives of this compound inhibited cholinesterases with varying degrees of potency, suggesting its utility in developing treatments for conditions like Alzheimer's disease.

- Cancer Cell Line Testing : Compounds similar to this compound were tested against MCF-7 cells, revealing promising results in inhibiting cell proliferation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated compounds:

| Compound Name | Biological Activity | IC50 Values (μM) |

|---|---|---|

| 4-Trifluoromethoxybenzene | Moderate AChE inhibition | 10.4 |

| 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene | Cytotoxic against cancer cell lines | Varies |

| 4-Difluoromethoxybenzaldehyde | Antioxidant properties | Not specified |

Q & A

Q. What are the optimized synthetic routes for 4-(difluoromethoxy)-1-fluoro-2-(trifluoromethyl)benzene, and how can reaction yields be improved?

The compound is synthesized via nucleophilic aromatic substitution or coupling reactions. For example, 1-fluoro-4-(trifluoromethoxy)benzene derivatives can be coupled with bromophenols under Suzuki-Miyaura conditions using Pd catalysts, achieving yields up to 75% . Optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) and using microwave-assisted synthesis may enhance efficiency. Purity is confirmed via RP-HPLC (>97%) and NMR spectroscopy .

Q. How can NMR spectroscopy resolve the regiochemistry of substituents in this compound?

Key NMR signals include:

- ¹H NMR : Aromatic protons appear as distinct multiplets (e.g., δ 7.21–7.01 ppm for para-substituted aryl groups).

- ¹⁹F NMR : Trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCF₂) groups show distinct resonances (e.g., δ −57.76 ppm for -OCF₃) . Coupling constants and integration ratios help distinguish ortho/meta/para substitution patterns.

Q. What role does this compound serve as an intermediate in medicinal chemistry?

It is a key building block for antimalarial quinolones and sodium channel blockers. For instance, it forms the core of boronate esters used in cross-coupling reactions to generate diaryl ethers with antimalarial activity . Its trifluoromethyl and difluoromethoxy groups enhance metabolic stability and bioavailability in drug candidates .

Advanced Research Questions

Q. How do electronic effects influence regioselectivity in electrophilic substitution reactions of this compound?

The electron-withdrawing trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂) groups direct electrophiles to meta/para positions. Computational studies (DFT) can predict reactivity by analyzing partial charge distribution and frontier molecular orbitals. Experimental validation via nitration or halogenation reactions shows preferential substitution at the 4-position .

Q. What mechanistic insights explain discrepancies in catalytic cross-coupling yields?

Lower yields in Suzuki-Miyaura reactions (e.g., 60% vs. 75%) may arise from steric hindrance or competing side reactions. Kinetic studies (e.g., monitoring via LCMS) and catalyst screening (e.g., Pd(PPh₃)₄ vs. XPhos) can identify optimal conditions. Byproducts like homocoupled dimers are minimized using excess boronic acid .

Q. How does this compound interact with biological targets such as voltage-gated sodium channels?

Molecular docking and SAR studies reveal that the trifluoromethoxy group binds to hydrophobic pockets in channel proteins, while the difluoromethoxy moiety stabilizes interactions via dipole-dipole forces. Patch-clamp electrophysiology confirms inhibition of ion flux (IC₅₀: ~10 µM) .

Q. How can analytical methods resolve contradictions in reported synthetic yields or purity?

Discrepancies arise from varying purification techniques (e.g., column chromatography vs. recrystallization). High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) validate structural integrity, while TGA-DSC assesses thermal stability of intermediates .

Q. What strategies mitigate hydrolytic degradation of the difluoromethoxy group under acidic conditions?

Stabilization is achieved by substituting labile protons with deuterium (deuterated solvents) or using protective groups (e.g., tert-butyl esters). Accelerated stability studies (40°C/75% RH) coupled with LCMS monitoring quantify degradation pathways .

Q. Can computational models predict the compound’s reactivity in novel synthetic pathways?

Yes. DFT calculations (e.g., B3LYP/6-31G*) model transition states for SNAr reactions, predicting activation energies and regioselectivity. Machine learning algorithms trained on reaction databases (e.g., Reaxys) suggest viable routes for functionalization .

Q. What SAR principles guide the design of analogs with enhanced bioactivity?

- Electron-deficient rings : Introduce nitro or cyano groups to improve electrophilicity.

- Steric bulk : Replace -OCF₂ with bulkier substituents (e.g., -OCF₂CF₃) to modulate binding kinetics.

- Chiral centers : Asymmetric synthesis (e.g., chiral auxiliaries) generates enantiomers with distinct pharmacological profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.